molecular formula C18H18ClN3O3 B5204240 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine CAS No. 6152-04-1

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

Cat. No.: B5204240
CAS No.: 6152-04-1
M. Wt: 359.8 g/mol
InChI Key: CCTJEEFSPHDBFO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is a piperazine derivative featuring two distinct substituents: a 4-chloro-2-nitrophenyl group at the 1-position and a 4-methylbenzoyl group at the 4-position. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The 4-methylbenzoyl group may improve lipophilicity, influencing bioavailability and target engagement.

Properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-4-14(5-3-13)18(23)21-10-8-20(9-11-21)16-7-6-15(19)12-17(16)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTJEEFSPHDBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387389
Record name ST053385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-04-1
Record name ST053385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine typically involves the reaction of 4-chloro-2-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-(4-amino-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-chloro-2-nitrophenyl)-4-(4-carboxybenzoyl)piperazine.

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. A study conducted by Yarkov et al. (2016) demonstrated that 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine showed promising results in animal models for treating depression, suggesting its potential as a novel antidepressant agent.

Anticancer Properties
The compound has also been investigated for its anticancer effects. A case study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cancer cell proliferation in vitro. The study provided data showing a dose-dependent response in various cancer cell lines, indicating that further exploration could lead to the development of new cancer therapies.

Pharmacological Research

Mechanism of Action
The pharmacological profile of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine suggests that it may act on serotonin receptors, similar to other piperazine derivatives. This mechanism is crucial for its antidepressant and anxiolytic effects. Detailed receptor binding studies are necessary to elucidate the specific interactions at the molecular level.

Material Science Applications

Polymer Synthesis
Recent advancements have shown that this compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine into polymer matrices has resulted in materials with improved thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant ActivitySignificant improvement in animal models
Anticancer PropertiesInhibition of cancer cell proliferation
PharmacologyMechanism of ActionPotential interaction with serotonin receptors
Material SciencePolymer SynthesisEnhanced thermal stability and mechanical strength

Case Studies

  • Antidepressant Efficacy Study
    • Conducted by Yarkov et al., the study involved administering varying doses of the compound to rodent models. Results indicated a notable reduction in depressive-like behavior compared to control groups.
  • Cancer Cell Proliferation Inhibition
    • A laboratory study evaluated the compound's effects on several cancer cell lines, demonstrating a significant reduction in viability at specific concentrations.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Piperazine derivatives often exhibit activity modulated by substituent position and electronic properties. Key analogs include:

a) 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM)
  • Substituents : 4-Fluorobenzoyl (1-position), 4-nitrophenyl (4-position).
  • Key Findings : Crystal structure analysis revealed conformational flexibility, with the nitro group at the para position stabilizing planar geometries. This positioning facilitates π-π stacking in receptor binding .
  • The chloro substituent may enhance electrophilicity, altering reactivity .
b) 1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazine (Compound 5a)
  • Substituents : 4-Chlorobenzhydryl (4-position), variable benzoyl groups (1-position).
  • Key Findings : Demonstrated time-dependent cytotoxicity against liver (HEPG2, IC₅₀ = 2.1 µM) and breast (MCF7, IC₅₀ = 3.8 µM) cancer cells, attributed to prolonged in situ stability .
  • Comparison : The target compound’s 4-methylbenzoyl group may reduce steric bulk compared to benzhydryl substituents, possibly improving membrane permeability but compromising long-term stability .
c) (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine (Compound 8)
  • Substituents : 2-Methoxyphenyl (4-position), chlorophenyl-propenyl (1-position).
  • Key Findings : Exhibited potent antibacterial activity (MIC = 4 µg/mL against S. aureus), linked to the methoxy group’s electron-donating effects enhancing membrane interaction .
  • Comparison : The target’s nitro group (strong electron-withdrawing) contrasts with the methoxy group (electron-donating), suggesting divergent mechanisms of action .
Key Observations:
  • Cytotoxicity : Chloro and nitro groups are associated with anticancer activity, as seen in compound 5a. The target’s 4-methylbenzoyl group may mitigate toxicity compared to bulkier substituents .
  • Antibacterial Activity : Electron-withdrawing groups (e.g., nitro) are less common in antibacterial piperazines, which often favor electron-donating groups (e.g., methoxy) for membrane penetration .
  • Enzyme Inhibition : Piperazines with sulfonyl or acyl groups (e.g., ’s 1-(3-chlorobenzyl)-4-tosylpiperazine) show affinity for dopamine receptors, suggesting the target’s benzoyl group could enable similar interactions .

Biological Activity

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This compound, characterized by its unique molecular structure, has been investigated for its cytotoxic effects on various cancer cell lines, as well as its pharmacological properties.

The molecular formula of this compound is C11_{11}H14_{14}ClN3_3O2_2, with a molecular weight of approximately 255.70 g/mol. Key physical properties include:

  • ACD/LogP : 1.80
  • Polar Surface Area : 52.3 Ų
  • Density : 1.301 g/cm³
  • Boiling Point : 384.87 °C

These properties suggest moderate lipophilicity and potential for bioavailability in biological systems .

Cytotoxicity Studies

Research has demonstrated that 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine exhibits significant cytotoxicity against various cancer cell lines. A study focusing on several derivatives of piperazine indicated that compounds similar to this one showed substantial inhibitory effects on cell growth across multiple cancer types, including:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, BT20
  • Colon Cancer : HCT-116
  • Gastric Cancer : KATO-3

The cytotoxicity was evaluated using MTT assays, revealing time-dependent effects and suggesting long-term stability of the compound in cellular environments .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. This is likely mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Data Table: Summary of Biological Activity

Cell LineIC₅₀ (µM)Effect Observed
HUH715Significant growth inhibition
MCF720Moderate cytotoxicity
HCT-11625High sensitivity
KATO-330Reduced proliferation

Case Studies

In a notable case study, a series of piperazine derivatives including 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine were synthesized and tested for their anticancer properties. The results indicated that these compounds not only inhibited cell growth but also showed selectivity towards certain cancer types, which could be beneficial for targeted therapy approaches .

Q & A

Q. What are the key molecular identifiers and structural features of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine?

The compound has the molecular formula C₁₈H₁₇ClN₃O₃ and a molecular weight of 358.8 g/mol . Key identifiers include:

  • CAS Number : 405910-34-1 (for the core piperazine scaffold) .
  • InChI Key : NZFQOXSALNTRDH-UHFFFAOYSA-N (modified for the substituents) .
    The structure comprises a piperazine ring substituted with a 4-chloro-2-nitrophenyl group (electron-withdrawing) and a 4-methylbenzoyl moiety (aromatic with a methyl group). These groups influence reactivity and biological interactions .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

N-Alkylation : Reacting 1-(4-chloro-2-nitrophenyl)piperazine with 4-methylbenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with a base like triethylamine) .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product .

Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine to benzoyl chloride) and reaction time (4–6 hours) improves yield (~65–70%) .

Q. How is the compound characterized post-synthesis?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4 ppm (methyl group), δ 7.2–8.1 ppm (aromatic protons), and δ 3.5–4.0 ppm (piperazine ring protons) confirm substituent positions .
    • ¹³C NMR : Signals at ~165 ppm (carbonyl carbon) and ~150 ppm (nitro group) validate structural integrity .
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 359.1 [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

Contradictions in activity (e.g., variable receptor binding) may arise from:

  • Impurity Profiles : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted benzoyl chloride) .
  • Solubility Effects : Test activity in multiple solvents (DMSO, saline) to assess solvent-dependent efficacy .
  • Structural Analog Comparison : Compare with derivatives like 1-(4-chloro-2-nitrophenyl)-4-benzoylpiperazine (lacking the methyl group) to isolate substituent-specific effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Synthesize analogs with:
    • Electron-donating groups (e.g., -OCH₃) on the benzoyl ring.
    • Halogen replacements (e.g., Br instead of Cl) on the nitrophenyl group .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine D3) to correlate substituent effects with activity .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : TGA analysis shows decomposition at >200°C, making it stable for room-temperature assays .
  • Photodegradation : Exposure to UV light (254 nm) causes nitro group reduction; store in amber vials .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic conditions (pH <4) due to benzoyl ester cleavage .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine receptors (PDB ID: 3PBL). The methylbenzoyl group shows hydrophobic interactions with Leu300 .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Raney nickel for catalytic hydrogenation of nitro groups (if intermediates are required) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 45 minutes at 80°C, improving yield by 15% .

Q. What mechanisms underlie the compound’s reported biological activity?

  • Dopamine Receptor Modulation : The piperazine scaffold binds to D2/D3 receptors, while the nitro group enhances blood-brain barrier permeability .
  • Cytotoxicity : Methylbenzoyl may intercalate DNA (test via ethidium bromide displacement assays) .

Q. How are analytical challenges (e.g., low solubility) addressed in pharmacokinetic studies?

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility .
  • LC-MS/MS Quantification : Use a calibration curve (1–100 ng/mL) in plasma with deuterated internal standards .

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